3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
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Overview
Description
3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in an alcohol. Substitution reactions can introduce various functional groups onto the pyrazole and pyridine rings .
Scientific Research Applications
3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares the same core structure but lacks the aldehyde functional group.
2H-Pyrazolo[3,4-b]pyridine: An isomer with a different tautomeric form.
Pyrazolo[3,4-c]pyridine: A different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds .
Properties
Molecular Formula |
C7H5N3O2 |
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Molecular Weight |
163.13 g/mol |
IUPAC Name |
3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C7H5N3O2/c11-3-4-1-5-6(8-2-4)9-10-7(5)12/h1-3H,(H2,8,9,10,12) |
InChI Key |
VGIHYCCSEGTRSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NN2)C=O |
Origin of Product |
United States |
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